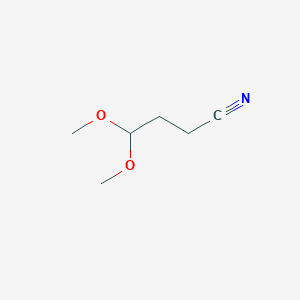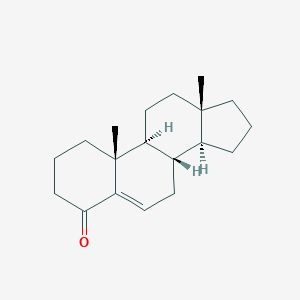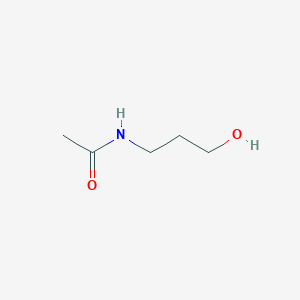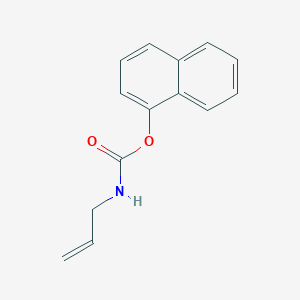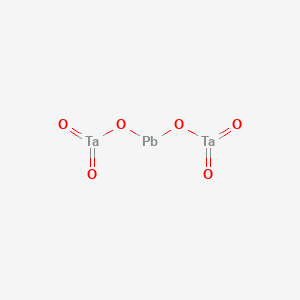
Lead tantalum oxide (PbTa2O6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of PbTa2O6 involves low-temperature reactions between PbO and Ta2O5, yielding metastable lead tantalate pyrochlore solid solutions with cubic symmetry. The process demonstrates how varying PbO content influences the a lattice parameter and the occupancy of Pb in Ta sites, resulting in compositional inhomogeneity for intermediate members of the solid solutions (Sreedhar & Mitra, 2004).
Molecular Structure Analysis
Lead tantalum oxide exhibits a molecular structure characterized by TaO6 layers and TaO6 chains or rings, with Pb(II) ions situated within the cavities. This structure is pivotal in determining the compound's optical properties, such as bandgap sizes, which have been measured to vary with the Pb(II) or Bi(III) content, impacting its photocatalytic activities (Boltersdorf, Wong, & Maggard, 2013).
Chemical Reactions and Properties
The preparation of PbTa2O6 through solid-state reactions involves the formation of cubic pyrochlore phases, where the reactivity of red PbO resulting from PbCO3 decomposition plays a significant role. This reactivity facilitates the formation of the ferroelectric phase of PbTa2O6 at lower temperatures compared to yellow PbO (Sholokhovich, Dugin, & Rybina, 2001).
Physical Properties Analysis
The dielectric properties of PbTa2O6, particularly when sintered with silver oxide, have been studied, revealing temperature-dependent phase transitions and suggesting its potential for applications as active and smart materials in ceramics (Dubey, 2021).
科学的研究の応用
Dielectric Behavior and Phase Transition
Lead Tantalate (PbTa2O6) sintered with Silver oxide exhibits significant dielectric behavior across varying temperatures. The study reveals three distinct peaks in dielectric constant at different temperatures, suggesting its potential application as an active and smart material, particularly in ceramics. The occurrence of peaks at Curie temperature and the observed phase transition indicate its utility in devices requiring temperature-sensitive dielectric properties (Dubey, 2021).
Photoluminescence and Thermoluminescence Properties
Dy3+ doped PbTa2O6 phosphors have been synthesized, showing strong photoluminescence emissions. These phosphors emit white light efficiently, with potential applications in lighting and display technologies. The study also discusses thermoluminescence properties post-x-ray irradiation, indicating its use in dosimetry and radiation detection (İlhan, Keski̇n, & Gültekin, 2020).
Pyrochlore and Perovskite Phase Transformations
Investigations into potassium tantalum oxide compounds, closely related to PbTa2O6, have provided insights into the enthalpies of formation and phase transformation of various tantalum oxide phases. This research offers a deeper understanding of the thermodynamic stability of these compounds, which is crucial for their application in electronic and optical devices (Złotnik, Sahu, Navrotsky, & Vilarinho, 2015).
Optical Properties for Photocatalysis
Lead Tantalate, among other tantalates, has been studied for its photocatalytic activities, largely dependent on its optical properties. The bandgap sizes and photocatalytic activities of PbTa2O6 and related compounds have been analyzed, indicating their potential in environmental remediation and solar energy conversion (Boltersdorf, Wong, & Maggard, 2013).
Low-Temperature Synthesis and Solid Solutions
The synthesis of lead tantalate pyrochlores at low temperatures has been explored, revealing the formation of metastable solid solutions with cubic symmetry. These findings are significant for the development of materials with precise compositional control for advanced technological applications (Sreedhar & Mitra, 2004).
Safety And Hazards
将来の方向性
The new tantalum oxide (Ta2O5)–containing material shows an adequate cytocompatibility and the ability to promote biomineralization without using chemical osteogenic inducers, showing great potential as a new material for vital pulp therapy . Another study shows that Ta2O5 films were synthesized via electron beam evaporation (EBE) and subsequently annealed at different temperatures ranging from 300 to 900 °C .
特性
IUPAC Name |
(dioxotantaliooxy-λ2-plumbanyl)oxy-dioxotantalum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6O.Pb.2Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSIKTVGKTWOGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ta](=O)O[Pb]O[Ta](=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6PbTa2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead ditantalum hexaoxide | |
CAS RN |
12065-68-8 |
Source


|
| Record name | Lead tantalum oxide (PbTa2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead tantalum oxide (PbTa2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead ditantalum hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
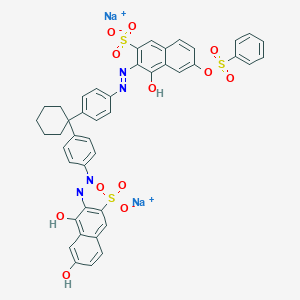
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
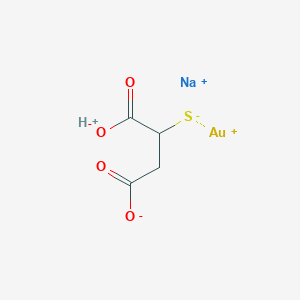

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
